ap-dCTP

概要

説明

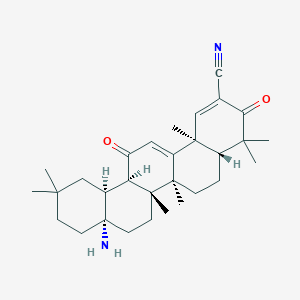

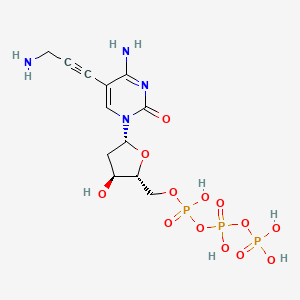

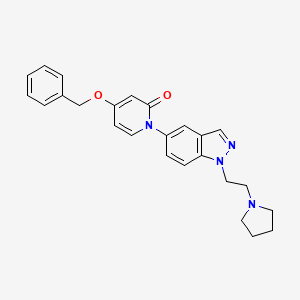

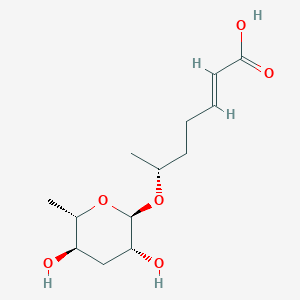

5-プロパルギルアミノ-2'-デオキシシチジン-5'-トリリン酸は、生化学研究で注目を集めている修飾ヌクレオチドです。この化合物は、特にDNAに組み込まれ、天然の対応物である2'-デオキシシチジン-5'-トリリン酸に取って代わることができることで注目されています。シチジン塩基の5位にプロパルギルアミノ基が存在することにより、さらなる化学修飾が可能となり、分子生物学における汎用性の高いツールとなっています。

準備方法

合成経路と反応条件

5-プロパルギルアミノ-2'-デオキシシチジン-5'-トリリン酸の合成は、通常、2'-デオキシシチジン-5'-トリリン酸の修飾を伴います。このプロセスは、2'-デオキシシチジンのヒドロキシル基を保護することから始まり、続いてシチジン塩基の5位にプロパルギルアミノ基を導入します。これは、求核置換反応や脱保護反応を含む一連の化学反応によって達成されます。 最終生成物は、高純度を保証するために高速液体クロマトグラフィーを用いて精製されます .

工業的製造方法

工業的な環境では、5-プロパルギルアミノ-2'-デオキシシチジン-5'-トリリン酸の製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、効率と収率を最適化するために、自動合成および精製システムをしばしば使用します。 この化合物は通常、ナトリウム塩として製造され、安定性を維持するために低温で溶液中に保存されます .

化学反応の分析

反応の種類

5-プロパルギルアミノ-2'-デオキシシチジン-5'-トリリン酸は、次のようなさまざまな化学反応を起こします。

置換反応:

クリックケミストリー: プロパルギルアミノ部分のアルキン基は、アジド含有分子と銅触媒によるアジド-アルキン環状付加反応(CuAAC)を起こすことができます.

一般的な試薬と条件

銅触媒: クリックケミストリー反応において、環状付加反応を促進するために使用されます。

求核剤: 置換反応において、新しい官能基を導入するために使用されます。

主な生成物

これらの反応から生成される主な生成物は、DNA標識やその他の生化学的用途に使用できるさまざまな標識ヌクレオチドです .

科学研究における用途

5-プロパルギルアミノ-2'-デオキシシチジン-5'-トリリン酸は、科学研究において幅広い用途を持っています。

科学的研究の応用

5-Propargylamino-2’-deoxycytidine-5’-triphosphate has a wide range of applications in scientific research:

DNA Labeling: It is used for the enzymatic labeling of DNA, allowing for the incorporation of fluorescent dyes and other markers.

Fluorescence Hybridization: The labeled DNA can be used in fluorescence in situ hybridization (FISH) and microarray-based gene expression profiling.

Click Chemistry: The compound’s alkyne group makes it suitable for click chemistry applications, enabling the conjugation of various molecular markers.

作用機序

5-プロパルギルアミノ-2'-デオキシシチジン-5'-トリリン酸の作用機序は、DNAポリメラーゼによってDNAに組み込まれることによります。 これは、DNA-タンパク質相互作用、遺伝子発現、その他の分子生物学的なプロセスを研究するための貴重なツールとなっています .

類似化合物との比較

類似化合物

5-プロパルギルアミノ-2',3'-ジデオキシシチジン-5'-トリリン酸: 構造は似ていますが、3'-ヒドロキシル基がありません。そのため、DNA合成における鎖終止剤となります.

フルオレセイン-12-2'-デオキシシチジン-5'-トリリン酸: フルオレセイン色素が含まれており、直接蛍光標識に使用されます.

独自性

5-プロパルギルアミノ-2'-デオキシシチジン-5'-トリリン酸は、プロパルギルアミノ基のためにユニークです。これは、汎用性の高い化学修飾を可能にします。 そのため、クリックケミストリー用途やさまざまな生化学的アッセイ用の標識ヌクレオチドの生成に特に役立ちます .

特性

IUPAC Name |

[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTQIVFSMGDIPF-IVZWLZJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N4O13P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201144677 | |

| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115899-39-3 | |

| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115899-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride](/img/structure/B3181673.png)

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)

![4-Methylthieno[3,2-c]pyridin-6(5H)-one](/img/structure/B3181751.png)